1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound that belongs to the class of pyrazole derivatives. These compounds are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The incorporation of trifluoroethyl groups enhances the lipophilicity and metabolic stability of such molecules, making them valuable in drug design.
The compound has been synthesized through various methodologies, often involving the reaction of pyrazole derivatives with trifluoroethylamine or related reagents. The synthesis and characterization of this compound have been documented in scientific literature, indicating its relevance in ongoing research.
1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine can be classified as:
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
The reaction mechanism usually involves nucleophilic attack by the amine on activated carbon centers in the presence of bases or catalysts, leading to the formation of iminium intermediates that undergo further cyclization or substitution to yield the final product. For example, the use of trifluoroacetyl derivatives can facilitate the introduction of trifluoroethyl groups into the pyrazole framework .
Key structural data include:
The compound can participate in various chemical reactions typical for amines and heterocycles:
For instance, when treated with acyl chlorides or anhydrides, 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine can yield corresponding acylated products with potential biological activity .
The mechanism of action for compounds like 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine often involves:
Studies have shown that fluorinated pyrazoles can exhibit enhanced binding affinity due to their unique electronic properties conferred by fluorine atoms .
Key physical properties include:
Chemical properties include:
The compound is primarily used in:
The strategic incorporation of fluorine atoms and fluoroalkyl groups into heterocyclic scaffolds has revolutionized medicinal chemistry since the mid-20th century. Early breakthroughs emerged from industrial fluoropolymer research, where fluoroolefin hydroamination with secondary amines yielded the first fluoroalkyl amino reagents (FARs) like Yarovenko’s reagent (2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine) and Petrov’s reagent (TFEDMA). These enabled efficient electrophilic fluoroalkylation, laying groundwork for complex fluorinated heterocycle synthesis [5]. The unique properties of fluorine—high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and low polarizability—impart profound effects on bioactive molecules:
Table 1: Key Fluorinated Heterocycles in Approved Drugs
Drug Name | Heterocycle Core | Fluorinated Group | Therapeutic Use |
---|---|---|---|
Celecoxib | Pyrazole | –CF₃ | COX-2 inhibitor (NSAID) |
Rimonabant | Pyrazole | –CF₃ | Cannabinoid receptor antagonist |
Efavirenz | Benzoxazinone | –CF₃ | HIV reverse transcriptase inhibitor |
Pyrazole derivatives, as privileged scaffolds, feature prominently in this evolution due to their versatile hydrogen-bonding capacity and aromatic stability [3] [6]. The compound 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine exemplifies modern applications of FAR-derived trifluoroethylamine functionalization in antiparasitic drug discovery.
Pyrazole-based architectures exhibit broad-spectrum activity against protozoan parasites through targeted inhibition of essential enzymes and cellular transporters. Key mechanisms include:
Table 2: Antiparasitic Pyrazole Derivatives with Trifluoroethyl Motifs
Compound Class | Target Pathogen | Key Structural Feature | Potency (IC₅₀) |
---|---|---|---|
4-(Trifluoroethyl)pyrazoles | Plasmodium falciparum | N(1)-Ethyl, C(4)-CH₂CF₃ | 12 nM (pfDHODH) |
3-CF₃-pyrazolo[1,5-a]pyrimidines | Leishmania donovani | C(3)-CF₃, C(7)-NHCH₂CF₃ | 0.8 μM (amastigotes) |
The 1-ethyl-1H-pyrazole moiety in 1-(1-ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine provides metabolic stability via N-alkylation, while the 4-position substitution allows optimal vectoring to parasitic targets without steric hindrance [7] [10].
The –CH₂CF₃ group confers distinct pharmacokinetic and electronic advantages over conventional alkylamines:
Synthetic accessibility further drives utility: the amine can be installed via:
Table 3: Physicochemical Properties of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-amine
Property | Value | Method | Significance |
---|---|---|---|
Molecular Formula | C₇H₉F₃N₃ | High-resolution MS | MW: 192.16 g/mol |
log P | 0.93 (consensus) | XLOGP3, WLOGP, iLOGP | Optimal lipophilicity (0–3) |
TPSA | 43.84 Ų | Ertl’s topological model | Moderate membrane permeability |
Water Solubility | 5.91 mg/mL (ESOL) | Ali’s method | Sufficient for formulation |
pKₐ (amine) | ~7.8 (predicted) | ChemAxon calculator | 60% non-ionized at pH 7.4 |
The 4-aminopyrazole core exhibits annular tautomerism, favoring the N(1)-H form over N(2)-H by >20:1 in nonpolar solvents. However, N(1)-ethylation in our target compound locks the pyrazole in a fixed tautomer, eliminating regioisomeric complications during target engagement [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9